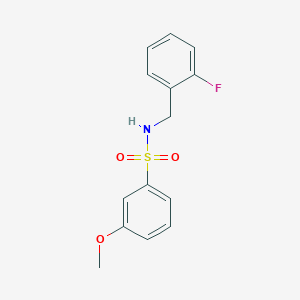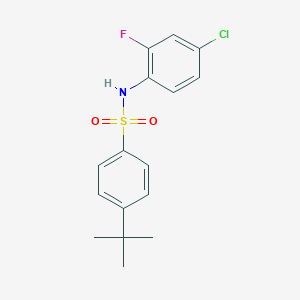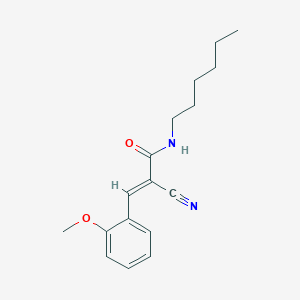
4-chloro-N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the pyrazole class and exhibits insecticidal properties. It is effective against pests that have developed resistance to other insecticides, such as organophosphates and carbamates.
4-chloro-N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide: is a chemical compound with the empirical formula CHClNO.
Preparation Methods
- The synthetic route for 4-chloro-N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide involves several steps. Unfortunately, specific details on the synthesis and reaction conditions are not readily available in the literature.
- For industrial production, manufacturers typically optimize the synthetic process to achieve high yields and purity. proprietary information regarding industrial-scale production methods may not be publicly accessible.
Chemical Reactions Analysis
- This compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without specific data, I cannot provide precise details.
- Common reagents used in pyrazole chemistry include hydrazine derivatives, acyl chlorides, and various metal catalysts. The major products formed would depend on the specific reaction conditions.
Scientific Research Applications
4-chloro-N,N-dicyclohexyl-1-methyl-1H-pyrazole-5-carboxamide: has applications in various fields:
Mechanism of Action
- The exact mechanism by which this compound exerts its insecticidal effects remains an active area of study. It likely targets specific receptors or enzymes in pests, disrupting their physiological processes.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds. related pyrazole derivatives exist, and researchers may explore their similarities and differences.
Properties
Molecular Formula |
C17H26ClN3O |
|---|---|
Molecular Weight |
323.9 g/mol |
IUPAC Name |
4-chloro-N,N-dicyclohexyl-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H26ClN3O/c1-20-16(15(18)12-19-20)17(22)21(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h12-14H,2-11H2,1H3 |
InChI Key |
VQDXMUUEUNXXPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Propyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10965036.png)


![N-(butan-2-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10965051.png)
![Dimethyl 2-[(pyrrolidin-1-ylacetyl)amino]benzene-1,4-dicarboxylate](/img/structure/B10965065.png)
![2-Ethoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10965066.png)
![2,4,5-trimethyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10965072.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10965077.png)

![N-cyclopropyl-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B10965086.png)
![(4E)-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10965089.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylthiourea](/img/structure/B10965095.png)
![N-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10965104.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10965114.png)
